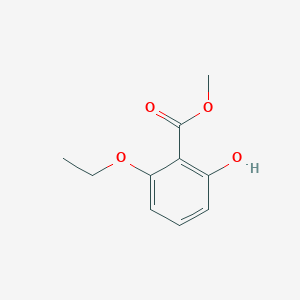![molecular formula C12H23N3O B13985311 2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13985311.png)
2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one is a complex organic compound with the molecular formula C12H23N3O. This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The presence of both amino and ketone functional groups makes it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of 8-amino-2-azaspiro[4.5]decan-1-one with appropriate reagents to introduce the propan-1-one moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent quality and efficiency. Purification steps such as crystallization or chromatography are employed to isolate the desired product .
化学反应分析
Types of Reactions
2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to inhibition or activation of biochemical pathways, depending on the context .
相似化合物的比较
Similar Compounds
- 8-amino-2-azaspiro[4.5]decan-1-one
- 2,8-diazaspiro[4.5]decan-1-one derivatives
- 8-oxa-2-azaspiro[4.5]decane derivatives
Uniqueness
What sets 2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one apart from similar compounds is its specific combination of functional groups and spirocyclic structure.
属性
分子式 |
C12H23N3O |
|---|---|
分子量 |
225.33 g/mol |
IUPAC 名称 |
2-amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one |
InChI |
InChI=1S/C12H23N3O/c1-9(13)11(16)15-7-6-12(8-15)4-2-10(14)3-5-12/h9-10H,2-8,13-14H2,1H3 |
InChI 键 |
MIYRXNKEXNPZHY-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)N1CCC2(C1)CCC(CC2)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


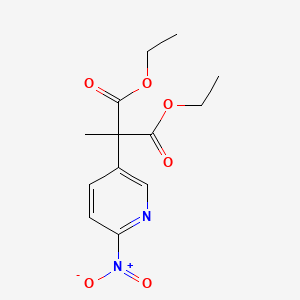
![1,2-Dimethoxy-4-[1-(phenylsulfonyl)ethyl]benzene](/img/structure/B13985242.png)
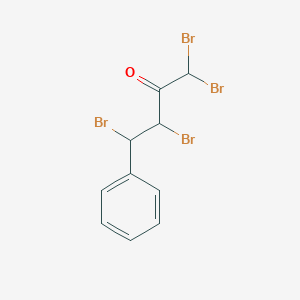
![5,9-Methano[1,3]thiazolo[5,4-i][3]benzazocine](/img/structure/B13985264.png)
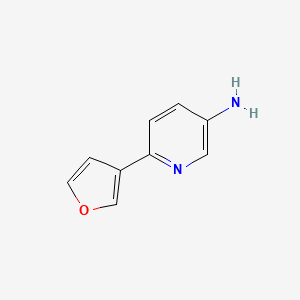
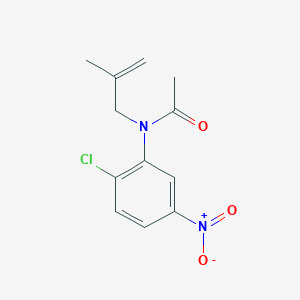
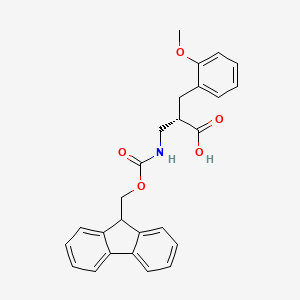

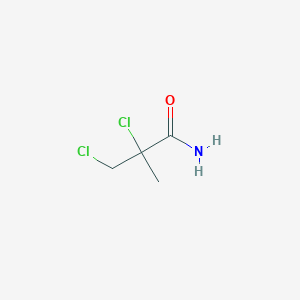
![1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13985285.png)
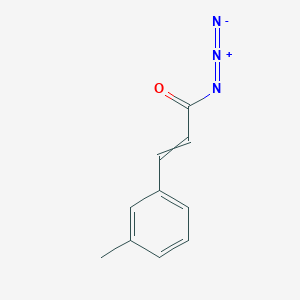
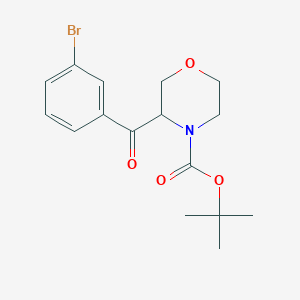
![2-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole](/img/structure/B13985300.png)
